molecular formula C11H14ClNO2 B6185021 methyl 3-amino-5-cyclopropylbenzoate hydrochloride CAS No. 2648938-95-6

methyl 3-amino-5-cyclopropylbenzoate hydrochloride

Cat. No.: B6185021
CAS No.: 2648938-95-6
M. Wt: 227.7
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Description

Methyl 3-amino-5-cyclopropylbenzoate hydrochloride is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a cyclopropyl group at the 5-position, with a methyl ester and hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-cyclopropylbenzoate hydrochloride typically involves the following steps:

    Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Esterification: The ester group is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-cyclopropylbenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol, and the amino group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates and amines.

Scientific Research Applications

Methyl 3-amino-5-cyclopropylbenzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-cyclopropylbenzoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-methylbenzoate: Similar structure but with a methyl group instead of a cyclopropyl group.

    Methyl 3-amino-5-ethylbenzoate: Similar structure but with an ethyl group instead of a cyclopropyl group.

    Methyl 3-amino-5-phenylbenzoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

Methyl 3-amino-5-cyclopropylbenzoate hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

2648938-95-6

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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